1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to develop compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The dichlorophenyl group could potentially enhance the binding affinity to certain biological targets, making it a valuable moiety in designing selective drug candidates.
Pharmacokinetics: ADME/Tox Studies
The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters, which is crucial for optimizing the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of drug candidates . This compound’s unique structure may influence its pharmacokinetic properties, making it an interesting subject for ADME/Tox studies.
Neuropharmacology: Anticonvulsant Activity
Compounds with the pyrrolidine-2,5-dione ring have shown anticonvulsant activity. The non-aromatic substituent in position 3 of the pyrrolidine ring positively affects this activity . As such, the compound could be explored for its potential anticonvulsant properties, contributing to the development of new treatments for epilepsy and other seizure disorders.
Bioactive Compound Development: Target Selectivity
The pyrrolidine ring’s presence in bioactive molecules can lead to target selectivity, which is crucial for the development of new therapeutics with fewer side effects . The dichlorophenyl group of this compound may offer additional points of interaction with biological targets, enhancing selectivity and potency.
Structural Biology: Protein-Ligand Interactions
Stereochemistry plays a significant role in the binding mode of drug candidates to enantioselective proteins. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles due to varying binding modes . This compound could serve as a model to study protein-ligand interactions, aiding in the understanding of molecular recognition processes.
Future Directions
The future directions for “1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFKYOOVSXQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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